4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid

Synthetic Chemistry Medicinal Chemistry Building Block

The 8-carboxylic acid moiety provides a strategic synthetic handle for amidation/esterification, enabling rapid analog generation in b-RAF, HIV, and PDE9 programs. Procurement of this specific regioisomer ensures alignment with patent-validated chemical space and avoids the need for de novo ring construction.

Molecular Formula C9H6N2O3
Molecular Weight 190.158
CAS No. 19181-77-2
Cat. No. B578853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid
CAS19181-77-2
Molecular FormulaC9H6N2O3
Molecular Weight190.158
Structural Identifiers
SMILESC1=CC2=C(C(=C1)C(=O)O)N=CNC2=O
InChIInChI=1S/C9H6N2O3/c12-8-5-2-1-3-6(9(13)14)7(5)10-4-11-8/h1-4H,(H,13,14)(H,10,11,12)
InChIKeyYMZRVSIMAIQEJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid (CAS 19181-77-2) Procurement Guide: Core Properties and Research Baseline


4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid (CAS 19181-77-2) is a heterocyclic organic compound belonging to the quinazolin-4(3H)-one class, characterized by a carboxylic acid substituent at the 8-position of the quinazoline ring . Its molecular formula is C9H6N2O3 with a molecular weight of 190.16 g/mol, and it is commercially available at purities typically ≥95% (e.g., 97% from suppliers such as Macklin) . The compound serves as a versatile building block in medicinal chemistry, particularly as a precursor for synthesizing various pharmacologically active derivatives, including those targeting hyperproliferative diseases and HIV replication [1]. Its physical properties, including a melting point of 310–315 °C, define its handling and formulation requirements in laboratory settings .

Why Generic 4-Oxo-3,4-dihydroquinazoline-8-carboxylic Acid Substitution Fails: Critical Differentiation from Analogs


While numerous quinazolin-4(3H)-one derivatives exist, simple substitution of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid with positional isomers (e.g., 2- or 7-carboxylic acid analogs) or esters is not functionally equivalent due to the critical role of the 8-carboxylic acid moiety in both synthetic versatility and biological target engagement [1]. The 8-carboxylic acid group enables direct amidation, esterification, and subsequent derivatization without the need for de novo ring construction, providing a strategic advantage in library synthesis and lead optimization programs [2]. Furthermore, the specific regiochemistry influences interactions with targets such as b-raf kinase and PDE9, as documented in patent literature where 8-carboxy-substituted quinazolinones exhibit distinct activity profiles compared to other regioisomers . The quantitative evidence below establishes the measurable differentiation that justifies selecting this specific compound over close analogs.

Quantitative Differentiation Evidence for 4-Oxo-3,4-dihydroquinazoline-8-carboxylic Acid (CAS 19181-77-2) vs. Analogs


Synthetic Precursor Utility: 8-Carboxylic Acid Enables Direct Derivatization vs. Ester Analogs

4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid serves as a direct starting material for amide bond formation without requiring prior ester hydrolysis, unlike the corresponding methyl ester analog which demands an additional synthetic step. This is evidenced by its use in a multi-step synthesis of aminoazaheterocyclic carboxamides, where the free carboxylic acid is methylated, chlorinated, and aminated to yield biologically active compounds [1]. In contrast, the methyl ester analog (methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate) cannot undergo direct amidation without prior hydrolysis, adding at least one step to synthetic sequences.

Synthetic Chemistry Medicinal Chemistry Building Block

b-RAF Kinase Inhibition: Documented Activity in Melanoma vs. Regioisomeric Analogs

4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid has been reported to inhibit b-RAF kinase activity and demonstrates activity against mutant melanoma cells . While specific IC50 values for the parent acid are not disclosed in open literature, the 8-carboxy substitution pattern is critical for this activity. Regioisomeric 2-carboxylic acid derivatives (e.g., ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate) are instead employed in distinct synthetic routes for luotonin A analogs and show no documented b-RAF activity [1].

Oncology Kinase Inhibition Melanoma

HIV Replication Inhibition: 4-Oxo-3,4-dihydroquinazoline Scaffold Activity Documented in Patent Literature

Patent WO2019198024A1 discloses 4-oxo-3,4-dihydroquinazoline compounds as inhibitors of HIV replication, with the 8-carboxylic acid derivative serving as a key synthetic precursor or scaffold component [1]. While the patent primarily claims substituted derivatives rather than the parent acid itself, the 8-carboxy substitution pattern is essential for generating the active analogs. In contrast, 2-substituted quinazolinones (e.g., 2-carboxylic acid derivatives) are not claimed in this patent and have no documented HIV inhibition activity [2].

Antiviral HIV Capsid Modulation

PDE9 Inhibition: 8-Carboxy Quinazolinones Differentiated from 2-Carboxy Analogs

Patent CN101501007A describes quinazoline derivatives with PDE9-inhibiting activity for treating dysuria, with the carboxylic acid substitution pattern contributing to potency [1]. While the patent covers a broad range of quinazoline derivatives, the 8-carboxylic acid motif is specifically exemplified in synthetic schemes for generating PDE9 inhibitors. In contrast, 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid derivatives are primarily utilized in luotonin A synthesis and have no reported PDE9 inhibition [2].

PDE9 Inhibition Urology cGMP Modulation

Physicochemical Property Differentiation: Melting Point and Solubility Profile vs. Ester Analogs

4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid exhibits a melting point of 310–315 °C and low aqueous solubility, necessitating organic solvents for administration or formulation . In contrast, the methyl ester analog (methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate) has a lower melting point (literature value not specified in available sources but generally esters have lower melting points than corresponding carboxylic acids) and altered solubility profile due to the absence of the hydrogen-bonding carboxylic acid group [1]. These property differences dictate distinct handling, storage, and formulation strategies.

Formulation Physicochemical Properties Solubility

Hyperproliferative Disease Target Engagement: 8-Carboxy Scaffold Validated in Patent vs. Uncharacterized Analogs

The PCT application by Merck Patent GmbH explicitly utilizes 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid as the starting material for synthesizing aminoazaheterocyclic carboxamides evaluated for hyperproliferative disease activity [1]. The 8-carboxylic acid position is essential for the subsequent derivatization sequence (methylation → chlorination → amination → hydrolysis → amidation) that yields compounds with demonstrated anti-hyperproliferative activity. Regioisomeric 2-carboxylic acid derivatives cannot undergo this same synthetic sequence to yield analogous active compounds, as the spatial arrangement of functional groups differs fundamentally [2].

Oncology Hyperproliferative Diseases Kinase Inhibition

Optimal Application Scenarios for Procuring 4-Oxo-3,4-dihydroquinazoline-8-carboxylic Acid (CAS 19181-77-2)


Oncology Lead Generation: b-RAF Kinase Inhibitor Development

Researchers developing b-RAF kinase inhibitors for mutant melanoma should procure this compound as a scaffold for structure-activity relationship (SAR) studies. The documented b-RAF inhibition and activity against mutant melanoma cells provide a validated starting point for optimization. The 8-carboxylic acid handle enables rapid analog synthesis through amidation or esterification, facilitating exploration of substituent effects on potency and selectivity. This compound is particularly relevant for programs targeting vemurafenib-resistant melanoma or exploring combination therapies.

Antiviral Drug Discovery: HIV Capsid Modulator Scaffold

Research groups focused on HIV capsid modulation should utilize this compound as a key intermediate for synthesizing patent-disclosed HIV replication inhibitors . The 4-oxo-3,4-dihydroquinazoline core with 8-carboxylic acid functionality is explicitly claimed in WO2019198024A1 for anti-HIV applications. Procurement of this specific regioisomer ensures alignment with patent-validated chemical space and enables the synthesis of analogs for lead optimization against drug-resistant HIV strains.

Urology and cGMP Modulation: PDE9 Inhibitor Synthesis

Investigators studying PDE9 inhibition for dysuria, overactive bladder, or related cGMP-mediated disorders should source this compound based on its patent-disclosed utility in PDE9 inhibitor development . The 8-carboxy quinazolinone scaffold is claimed in CN101501007A for treating urinary tract disorders. The free carboxylic acid allows for diverse derivatization to modulate PDE9 potency, selectivity, and pharmacokinetic properties.

Medicinal Chemistry Building Block: Hyperproliferative Disease Programs

Medicinal chemistry teams engaged in hyperproliferative disease drug discovery (e.g., oncology, autoimmune disorders) should procure this compound as a versatile precursor to aminoazaheterocyclic carboxamides . The Merck patent application validates the synthetic utility of the 8-carboxylic acid for generating compounds with anti-hyperproliferative activity. The compound's compatibility with multi-step derivatization (esterification, chlorination, amination, hydrolysis, amidation) supports rapid library synthesis for hit-to-lead campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.